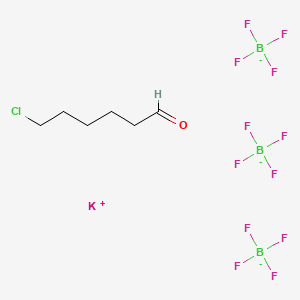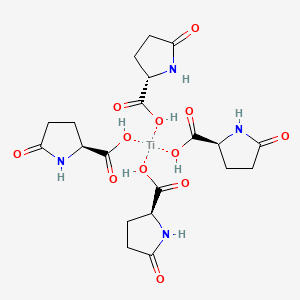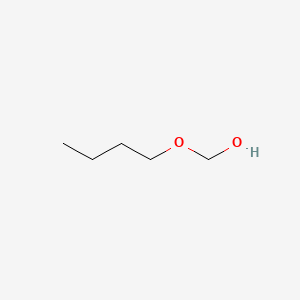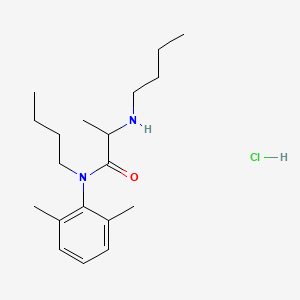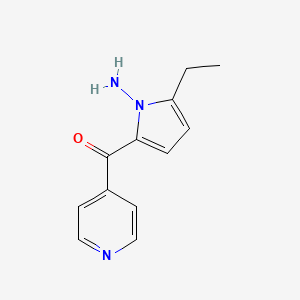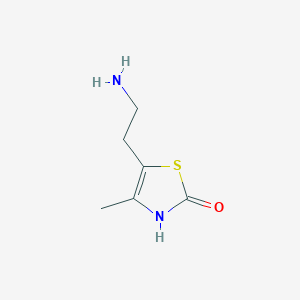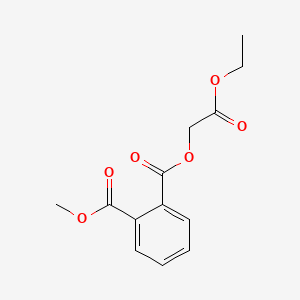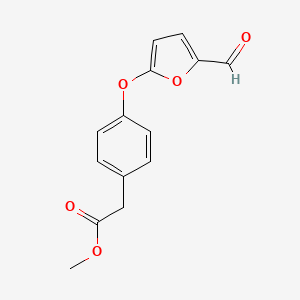
Benzeneacetic acid, 4-((5-formyl-2-furanyl)oxy)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneacetic acid, 4-((5-formyl-2-furanyl)oxy)-, methyl ester is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzene ring, an acetic acid moiety, and a furan ring with a formyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 4-((5-formyl-2-furanyl)oxy)-, methyl ester typically involves the esterification of Benzeneacetic acid with 4-((5-formyl-2-furanyl)oxy)-methanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzeneacetic acid, 4-((5-formyl-2-furanyl)oxy)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), catalysts (iron, aluminum chloride).
Major Products Formed
Oxidation: Benzeneacetic acid, 4-((5-carboxy-2-furanyl)oxy)-, methyl ester.
Reduction: Benzeneacetic acid, 4-((5-hydroxymethyl-2-furanyl)oxy)-, methyl ester.
Substitution: Halogenated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
Benzeneacetic acid, 4-((5-formyl-2-furanyl)oxy)-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in organic synthesis and material science.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism of action of Benzeneacetic acid, 4-((5-formyl-2-furanyl)oxy)-, methyl ester involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the furan ring can engage in π-π interactions with aromatic systems. These interactions contribute to the compound’s biological and chemical activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzeneacetic acid, 4-((5-hydroxymethyl-2-furanyl)oxy)-, methyl ester.
- Benzeneacetic acid, 4-((5-carboxy-2-furanyl)oxy)-, methyl ester.
- Benzeneacetic acid, 4-((5-methyl-2-furanyl)oxy)-, methyl ester.
Uniqueness
Benzeneacetic acid, 4-((5-formyl-2-furanyl)oxy)-, methyl ester is unique due to the presence of the formyl group, which imparts distinct reactivity and properties compared to its analogs. The formyl group allows for specific chemical transformations and interactions that are not possible with other substituents.
Propriétés
Numéro CAS |
99834-86-3 |
|---|---|
Formule moléculaire |
C14H12O5 |
Poids moléculaire |
260.24 g/mol |
Nom IUPAC |
methyl 2-[4-(5-formylfuran-2-yl)oxyphenyl]acetate |
InChI |
InChI=1S/C14H12O5/c1-17-13(16)8-10-2-4-11(5-3-10)18-14-7-6-12(9-15)19-14/h2-7,9H,8H2,1H3 |
Clé InChI |
HVYOAAMXDAPPLF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=CC=C(C=C1)OC2=CC=C(O2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


